Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate
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Overview
Description
ETHYL 2-(METHYLSULFANYL)-4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(METHYLSULFANYL)-4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors such as ethyl cyanoacetate and thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
ETHYL 2-(METHYLSULFANYL)-4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of agrochemicals due to its enhanced biological activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or modulator. The exact pathways depend on the specific application but often involve inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(METHYLSULFANYL)-4-{[3-(METHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE
- ETHYL 2-(METHYLSULFANYL)-4-{[3-(CHLORO)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE
Uniqueness
The presence of the trifluoromethyl group in ETHYL 2-(METHYLSULFANYL)-4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBOXYLATE distinguishes it from similar compounds. This group significantly enhances its biological activity and stability, making it more effective in its applications compared to its analogs.
Biological Activity
Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate is a compound with significant biological activity, particularly in the fields of cancer research and anti-inflammatory studies. This article provides a detailed examination of its biological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄F₃N₃O₂S
- Molecular Weight : 357.351 g/mol
- CAS Number : 3859-55-0
- Density : 1.39 g/cm³
- Boiling Point : 447.6°C at 760 mmHg
- Flash Point : 224.5°C
Anticancer Properties
Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study published in ACS Omega demonstrated its effectiveness against A549 (lung cancer) and HeLa (cervical cancer) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .
The compound functions as an inhibitor of specific transcription factors involved in tumor progression. Notably, it has been identified as an inhibitor of the AP-1 (Activator Protein 1) and NF-kappaB pathways, which are critical in regulating genes associated with inflammation and cancer progression . The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency against these pathways.
In Vitro Studies
In vitro assays have shown that this compound can effectively reduce the viability of cancer cells through apoptosis induction. The following table summarizes key findings from various studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A549 | 15 | Apoptosis induction | |
HeLa | 12 | Apoptosis induction | |
Jurkat T Cells | 10 | Inhibition of AP-1/NF-kappaB |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity is believed to be mediated through its effects on NF-kappaB signaling pathways.
Case Studies and Clinical Implications
While extensive clinical data is still needed, preliminary studies suggest that this compound could be a promising candidate for further development in cancer therapeutics and inflammatory conditions. Its unique structure allows for modifications that could enhance selectivity and reduce side effects.
Properties
CAS No. |
3859-55-0 |
---|---|
Molecular Formula |
C15H14F3N3O2S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H14F3N3O2S/c1-3-23-13(22)11-8-19-14(24-2)21-12(11)20-10-6-4-5-9(7-10)15(16,17)18/h4-8H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
DIFPCMCAVPQNBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC(=C2)C(F)(F)F)SC |
Origin of Product |
United States |
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